4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid
Description
This compound is a benzoic acid derivative featuring a conjugated acrylamido linker with a cyano group at the α-position and a 5-methylthiophen-2-yl substituent. The (E)-configuration of the propenoyl group ensures planar geometry, facilitating π-π interactions in biological targets.
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-2-7-14(22-10)8-12(9-17)15(19)18-13-5-3-11(4-6-13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBDXJJOHWOQM-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyano group, and the coupling with benzoic acid. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid, which can be facilitated by coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic acid exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit certain kinases involved in tumor growth, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic pathways. For example, it has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related diseases. This inhibition can lead to enhanced insulin sensitivity, making the compound a valuable candidate for diabetes treatment .
Biochemical Applications
Biomolecular Probes
Due to its unique chemical structure, this compound can serve as a biomolecular probe. It can be conjugated with fluorescent tags for imaging studies in cellular environments. This application is crucial for understanding cellular pathways and the effects of various treatments on cell behavior.
Antioxidant Properties
The antioxidant capabilities of this compound have also been explored. Its ability to scavenge free radicals may offer protective effects against oxidative stress-related diseases, including neurodegenerative disorders. Research into the mechanism of action is ongoing to establish its efficacy and potential therapeutic uses .
Material Science
Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites.
Nanotechnology
The compound's properties allow it to be used in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure, researchers aim to enhance the bioavailability and targeted delivery of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer activity | Demonstrated inhibition of tumor cell proliferation through kinase inhibition mechanisms. |
| Study 2 | Enzyme inhibition | Showed improved insulin sensitivity via PTP1B inhibition in vitro. |
| Study 3 | Biomolecular probes | Successfully used for imaging cellular processes when conjugated with fluorescent markers. |
| Study 4 | Antioxidant properties | Exhibited significant free radical scavenging activity in cellular models. |
Mechanism of Action
The mechanism of action of 4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 5-methylthiophene is electron-rich, contrasting with nitro () or cyano groups in analogs, which are electron-withdrawing. This affects charge distribution and reactivity in biological systems .
- Heterocyclic Influence : Thiophene (target) vs. furan () alters aromaticity and electronic properties; sulfur in thiophene enhances lipophilicity compared to oxygen in furan .
- Steric Effects : Bulky tert-butyl groups in ’s compounds may hinder target binding, whereas the target’s methyl-thiophene offers moderate steric bulk without impeding accessibility .
Physicochemical Properties
- Solubility : The target’s benzoic acid group enhances water solubility relative to ’s chloro-carbamothioyl derivative. However, it is less polar than hydroxyl-rich analogs (e.g., ) .
- Lipophilicity (LogP) : The methyl-thiophene likely increases LogP compared to phenyl analogs (e.g., ’s ethoxyphenyl), balancing membrane permeability and solubility .
Biological Activity
4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has a molecular formula of and a molecular weight of 302.36 g/mol. Its structure includes a cyano group, a thiophene ring, and an amine functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 302.36 g/mol |
| Boiling Point | 546.1 ± 50.0 °C (Predicted) |
| Density | 1.370 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.92 ± 0.70 (Predicted) |
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds related to benzoic acid derivatives have shown significant antimicrobial properties against various pathogens.
- Antioxidant Properties : The presence of the thiophene ring is associated with enhanced antioxidant activity, which can protect cells from oxidative stress.
- Enzyme Inhibition : Studies have demonstrated that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives, revealing that certain structural modifications enhance efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural similarity suggests potential effectiveness in similar applications.
- Cytotoxicity Against Cancer Cells : Research on related compounds indicated cytotoxic effects against cancer cell lines. For instance, derivatives with a similar thiophene moiety demonstrated IC50 values in the micromolar range against breast cancer cell lines . This suggests that this compound may also possess anticancer properties.
- Cholinesterase Inhibition : A study focused on the inhibition of AChE by para-aminobenzoic acid derivatives found that modifications can lead to significant inhibitory activity . Given the structural components of the compound , it may exhibit similar enzyme inhibition characteristics.
- Antioxidant Activity : The antioxidant activity was assessed using DPPH and ABTS assays, where compounds with thiophene rings showed promising results . This could be relevant for therapeutic applications in oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid?
- Methodology :
- The synthesis involves sequential coupling reactions. The cyano group is introduced via Knoevenagel condensation between a substituted thiophene aldehyde and cyanoacetamide derivatives under basic conditions (e.g., piperidine catalysis). The benzoic acid core is functionalized using carbodiimide-mediated amide coupling (e.g., EDC/HOBt) with the (E)-configured enoyl intermediate.
- Key challenges include maintaining stereochemical purity of the α,β-unsaturated carbonyl group and preventing hydrolysis of the cyano group during acidic/basic conditions .
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using -NMR (e.g., coupling constants for trans configuration) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL for structure refinement. For example, single-crystal diffraction (Mo-Kα radiation, ) resolves the (E)-configuration of the propenoyl group and planar geometry of the thiophene ring.
- Spectroscopy : -NMR confirms the cyano group () and carbonyl resonances () .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved when characterizing this compound?
- Case Study :
- Issue : Overlapping -NMR signals (e.g., aromatic protons at 7.2–7.8 ppm) may obscure assignment of substituents on the benzoic acid and thiophene rings.
- Resolution :
Use - HSQC/HMBC to correlate ambiguous protons with adjacent carbons.
Compare experimental XRD bond lengths (e.g., C–N = 1.34 Å) with DFT-optimized geometries to validate resonance assignments .
- Data Table :
| Technique | Parameter | Observed Value | Expected Range |
|---|---|---|---|
| XRD | C=C bond | 1.45 Å | 1.43–1.47 Å |
| -NMR | CH (thiophene) | δ 2.4 ppm | δ 2.3–2.5 ppm |
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its pharmacophore?
- Methodology :
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while avoiding micelle formation.
- pH adjustment : Ionize the benzoic acid group () by buffering at pH 7.4 (PBS) to enhance aqueous solubility.
- Derivatization : Temporarily esterify the carboxylic acid (e.g., methyl ester) during cell-based assays, followed by enzymatic hydrolysis in situ .
- Validation : Measure partition coefficients (logP) via HPLC (C18 column, MeOH:HO = 70:30) to confirm solubility improvements .
Q. How do steric and electronic effects of the 5-methylthiophen-2-yl group influence binding affinity in enzyme inhibition studies?
- Experimental Design :
Comparative analogs : Synthesize derivatives with substituents varying in steric bulk (e.g., 5-H, 5-CF) and electron-withdrawing/donating groups.
Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The methyl group enhances hydrophobic contacts but may sterically hinder π-π stacking with aromatic residues.
Kinetic assays : Measure values via competitive inhibition assays (e.g., fluorescence polarization).
- Findings :
- Methyl substitution increases by 2-fold compared to unsubstituted thiophene due to reduced conformational flexibility .
Data Contradiction Analysis
Q. Why do DFT-calculated dipole moments deviate from experimental values derived from dielectric measurements?
- Root Cause :
- Solvent effects : DFT models often assume gas-phase conditions, whereas experimental measurements (e.g., solution-phase dielectric constants) account for solvent polarization.
- Crystal packing : XRD-derived dipole moments may differ due to intermolecular interactions (e.g., hydrogen bonding with adjacent benzoic acid dimers) .
- Resolution : Apply polarizable continuum models (PCM) in DFT to simulate solvent effects, reducing deviation to <10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
